3-Aminoisoxazole-4-carbonitrile is an important organic compound in synthetic chemistry. It is a 3-substituted isoxazole derivative and a structural isomer of 5-aminoisoxazole .
The molecular formula of 3-Aminoisoxazole-4-carbonitrile is C4H3N3O . Its average mass is 109.086 Da and its monoisotopic mass is 109.027611 Da .
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
3-Aminoisoxazole-4-carbonitrile is a solid substance with a yellow appearance . It has a melting point/range of 140 °C / 284 °F . No information is available about its odor, odor threshold, pH, boiling point/range, and flash point .
3-Aminoisoxazole-4-carbonitrile is a heterocyclic compound featuring a five-membered ring containing nitrogen and oxygen atoms. This compound is classified under the isoxazole family, which consists of compounds characterized by a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of an amino group and a carbonitrile group enhances its reactivity and potential biological activity.
The synthesis of 3-aminoisoxazole-4-carbonitrile can be traced back to various methods involving multicomponent reactions. One notable approach involves the reaction of malononitrile, hydroxylamine hydrochloride, and aryl or heteroaryl aldehydes, yielding the desired compound in good yields under environmentally friendly conditions using glycerol and potassium carbonate as solvents .
3-Aminoisoxazole-4-carbonitrile is classified as an organic compound, specifically a nitrile derivative of isoxazole. It falls within the broader category of nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their diverse biological activities.
The synthesis of 3-aminoisoxazole-4-carbonitrile typically employs a multicomponent reaction involving:
The reaction is generally conducted in glycerol as a solvent combined with potassium carbonate at room temperature. The optimal conditions yield products in 70–94% efficiency within 20–120 minutes . The reaction pathway involves a Knoevenagel condensation followed by cyclization to form the isoxazole structure .
Key spectral data confirming the structure includes:
3-Aminoisoxazole-4-carbonitrile can undergo various chemical reactions due to its functional groups:
The synthesis pathways often involve alkaline conditions which facilitate cyclization reactions, yielding high purity products .
The mechanism by which 3-aminoisoxazole-4-carbonitrile exerts its effects, particularly in biological systems, involves:
Studies have shown that derivatives of isoxazoles possess antimicrobial and antioxidant activities, suggesting potential therapeutic applications .
3-Aminoisoxazole-4-carbonitrile has several significant applications in scientific research:
The isoxazole ring—a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms—serves as a privileged scaffold in medicinal chemistry due to its balanced electronic properties, metabolic stability, and versatile binding capabilities. 3-Aminoisoxazole-4-carbonitrile (CAS 258518-65-9, C₄H₃N₃O) exemplifies this utility, integrating two pharmacophoric elements (amino and nitrile groups) that enable targeted interactions with biological macromolecules [1] [4]. Isoxazole derivatives occur in diverse therapeutic agents, including the Hsp90 inhibitor Luminespib and the immunosuppressant Leflunomide, underscoring their relevance in drug discovery [10]. The scaffold’s bioisosteric similarity to ester and amide groups allows it to mimic natural ligands while enhancing resistance to enzymatic degradation [4].
Table 1: Key Structural Features of 3-Aminoisoxazole-4-carbonitrile
Property | Value/Descriptor | Biological Implication |
---|---|---|
Molecular Formula | C₄H₃N₃O | High nitrogen content for H-bonding |
Molecular Weight | 109.09 g/mol | Optimal for cell permeability |
Hydrogen Bond Donors | 1 (NH₂) | Target recognition in active sites |
Hydrogen Bond Acceptors | 4 (N,O,N≡C) | Enhanced protein binding |
LogP (Predicted) | 0.7 ± 0.3 | Balanced lipophilicity |
In kinase inhibitor design, the 3,4-diaryl-isoxazole motif (modified with pyrrolidine scaffolds) demonstrates potent activity against CK1δ, a kinase implicated in circadian rhythm disorders and cancer. Structural studies confirm that derivatives like 3-Aminoisoxazole-4-carbonitrile occupy the ATP-binding pocket via π-stacking and hydrogen bonding, enabling selective inhibition [2]. Similarly, its antimicrobial applications derive from the nitrile group’s ability to disrupt bacterial cell wall synthesis, as observed in analogs targeting Gram-positive pathogens [4] [10].
The amino (-NH₂) and nitrile (-C≡N) groups on the isoxazole ring confer distinct electronic and steric properties that dictate reactivity and target engagement. Quantum mechanical analyses reveal:
Table 2: Electronic Parameters of Key Substituents
Substituent | Hammett Constant (σ) | Dipole Moment (D) | Biological Role |
---|---|---|---|
4-CN | +0.56 | 4.1 | H-bond acceptor; metabolic stability |
3-NH₂ | −0.16 | 1.5 | H-bond donor; catalytic site recognition |
Steric constraints arise from the linear nitrile geometry and pyramidal amino group, restricting rotational freedom. In Hsp90 inhibitors, this rigidity prevents non-productive binding conformations, as confirmed by X-ray crystallography showing the nitrile’s coordination with Lys58 in the ATPase domain [8]. Unexpected reactivity is observed in aldehyde condensations: Non-ortho-substituted benzaldehydes yield Schiff bases, while ortho-hydroxy aldehydes undergo cyclization to benzoxazines due to steric repulsion [7].
3-Aminoisoxazole-4-carbonitrile exhibits superior pharmacodynamic properties relative to unsubstituted or alkyl-functionalized isoxazoles. Key differentiators include:
Table 3: Comparative Efficacy of Isoxazole Derivatives
Compound | Target | IC₅₀/EC₅₀ | Key Advantage |
---|---|---|---|
3-Aminoisoxazole-4-carbonitrile | Hsp90 | 14 µM* | Dual H-bond donor/acceptor functionality |
3,5-Diphenylisoxazole | COX-2 | 0.8 µM | Enhanced lipophilicity for CNS penetration |
5-Methylisoxazole-3-carboxamide | GABA receptors | 110 nM | Metabolic stability |
Unsubstituted Isoxazole | N/A | Inactive | Baseline comparator |
*Data for Hsp90 inhibition from cell-based assays [8]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0